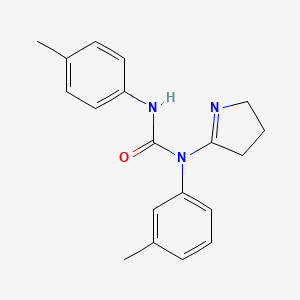

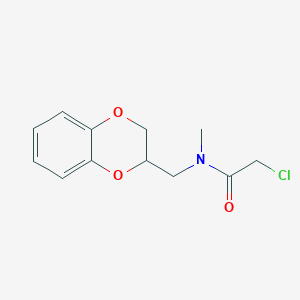

(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile, also known as EMDMOP, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound, and is used as a reagent in organic synthesis due to its versatility. EMDMOP is a colorless solid with a molecular weight of 175.2 g/mol and a melting point of 74-76 °C. It is soluble in organic solvents such as ether, methylene chloride, and chloroform, and has a boiling point of 140 °C.

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

- Metal Complex Synthesis : Complexes of metal ions with enaminone ligands, similar in structure to (2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile, have been synthesized and characterized. For example, Ejidike and Ajibade (2015) synthesized and studied Co(II), Ni(II), Cu(II), and Zn(II) complexes of a tetradentate Schiff base ligand, showing significant antibacterial and antioxidant activities (Ejidike & Ajibade, 2015).

Structural Analysis and Computational Studies

- Crystallography and Computational Chemistry : Research on cathinones, which include compounds structurally similar to this compound, provides insights into their molecular structures. Nycz et al. (2011) used techniques like FTIR, NMR, and X-ray diffraction to characterize several cathinones, contributing to the understanding of their molecular geometry and electronic properties (Nycz et al., 2011).

Diagnostic Applications in Medicine

- Alzheimer’s Disease Research : Shoghi-Jadid et al. (2002) utilized a derivative of this compound, specifically [18F]FDDNP, in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer’s disease patients. This technique facilitates early diagnosis and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Organophosphorus Chemistry

- Organophosphorus Compounds : The reactivity of 3-oxo compounds, structurally related to this compound, has been explored in organophosphorus chemistry. Pedersen and Lawesson (1974) investigated the reactions of these compounds with phosphorus sulfide, leading to potential applications in synthesizing novel phosphorus-containing compounds (Pedersen & Lawesson, 1974).

Catalysis and Polymerization

Catalytic Activity in Cyclohexene Oxidation : Saka et al. (2013) synthesized and characterized novel iron(II) and cobalt(II) phthalocyanine complexes. These complexes showed significant catalytic activity in the oxidation of cyclohexene, demonstrating potential industrial applications (Saka et al., 2013).

Polymerization Catalysts : Westmoreland and Arnold (2006) investigated phenoxytriamine complexes of yttrium, which are structurally related to the compound . These complexes were effective catalysts for the polymerization of lactide and ε-caprolactone, indicating their potential in polymer chemistry (Westmoreland & Arnold, 2006).

properties

IUPAC Name |

(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOSYVDPAAQHTC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC=C(C#N)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN/C=C(\C#N)/C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)

![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)